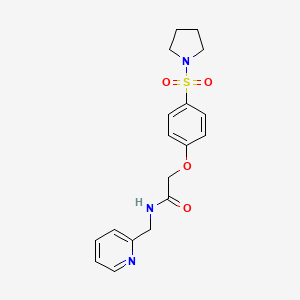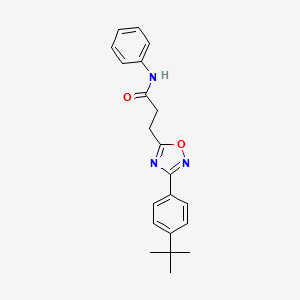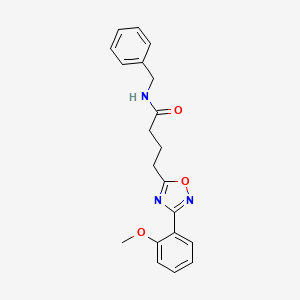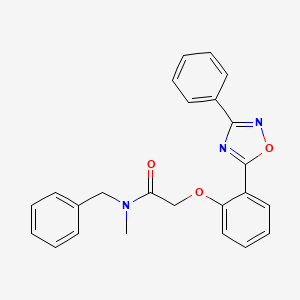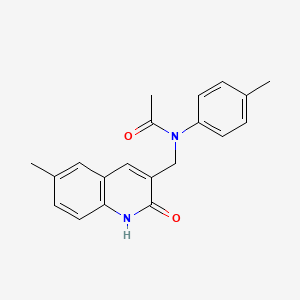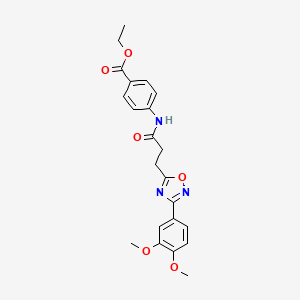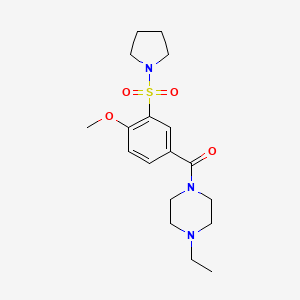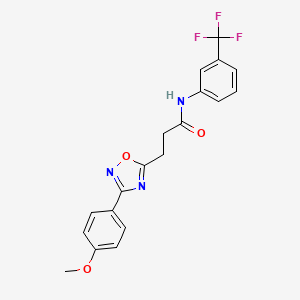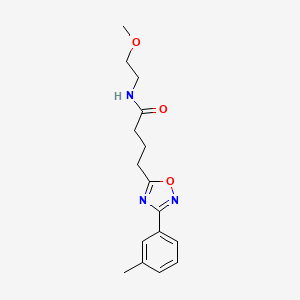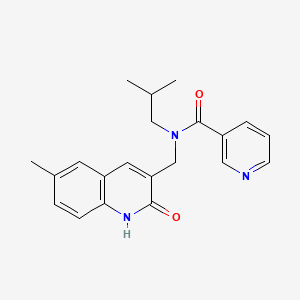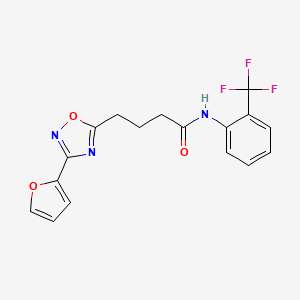
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, also known as FTOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. FTOB is a synthetic compound that has been used to study the mechanisms of various biological processes. In
Mécanisme D'action
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide works by selectively blocking specific ion channels and receptors in cells. It has been shown to block the TRPV1 ion channel, which is involved in pain and inflammation, as well as the P2X7 receptor, which is involved in immune responses. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to activate the GPR40 receptor, which is involved in glucose metabolism. Its ability to selectively target these channels and receptors makes it a valuable tool in studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to have various biochemical and physiological effects in cells. It has been shown to reduce pain and inflammation by blocking the TRPV1 ion channel. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to modulate immune responses by blocking the P2X7 receptor. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to improve glucose metabolism by activating the GPR40 receptor. These effects make 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide a valuable tool in studying the mechanisms of various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized with high yield and purity. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is also highly selective, which allows for the specific targeting of ion channels and receptors in cells. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other ion channels and receptors. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide may have limited solubility in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research. One potential direction is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide analogs with improved selectivity and potency. Another direction is the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in the development of new drugs for pain, inflammation, and neurological disorders. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide could be used to study the mechanisms of other diseases, such as cancer, cardiovascular disease, and diabetes. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in scientific research. Its ability to selectively target specific ion channels and receptors in cells has made it a valuable tool in studying the mechanisms of various biological processes. While 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments, it also has limitations. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
Méthodes De Synthèse
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is synthesized through the reaction of 2-(trifluoromethyl)phenylacetic acid with furan-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butanoyl chloride and purified through column chromatography. This method has been used to synthesize 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide with high yield and purity.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been used in various scientific research studies due to its ability to modulate ion channels and receptors in cells. It has been used to study the mechanisms of pain, inflammation, and neurological disorders. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been used in studies related to cancer, cardiovascular disease, and diabetes. Its ability to selectively target specific ion channels and receptors has made it a valuable tool in scientific research.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-5-1-2-6-12(11)21-14(24)8-3-9-15-22-16(23-26-15)13-7-4-10-25-13/h1-2,4-7,10H,3,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHFIBQTOPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

